3-fluoro-5-(pyridin-3-yl)benzaldehyde
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Overview
Description
3-Fluoro-5-(pyridin-3-yl)benzaldehyde: is an organic compound with the molecular formula C({12})H({8})FNO It features a benzaldehyde moiety substituted with a fluorine atom at the 3-position and a pyridin-3-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aromatic Substitution: : One common method involves the aromatic substitution of a fluorine atom onto a benzaldehyde derivative. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
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Suzuki Coupling: : Another approach is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods
Industrial production of 3-fluoro-5-(pyridin-3-yl)benzaldehyde typically involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The process is optimized for cost-effectiveness and scalability, often using continuous flow reactors to maintain consistent reaction conditions and improve throughput .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The aldehyde group in 3-fluoro-5-(pyridin-3-yl)benzaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-fluoro-5-(pyridin-3-yl)benzoic acid.
Reduction: 3-fluoro-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-fluoro-5-(pyridin-3-yl)benzaldehyde serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the pyridine ring can interact with biological targets such as enzymes and receptors.
Industry
In the materials science industry, this compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable electronic and optical properties.
Mechanism of Action
The mechanism by which 3-fluoro-5-(pyridin-3-yl)benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzaldehyde: Lacks the pyridine ring, making it less versatile in terms of biological interactions.
5-(Pyridin-3-yl)benzaldehyde: Lacks the fluorine atom, which may reduce its metabolic stability and bioavailability.
3-Chloro-5-(pyridin-3-yl)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Uniqueness
3-Fluoro-5-(pyridin-3-yl)benzaldehyde is unique due to the combined presence of a fluorine atom and a pyridine ring. This combination enhances its chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1214389-06-6 |
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Molecular Formula |
C12H8FNO |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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